4-Methoxythiazole
Overview
Description
4-Methoxythiazole is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.15 . It is used in scientific research and exhibits complexity and diversity in its applications.
Synthesis Analysis
This compound can be synthesized from Sodium Methoxide and 4-Bromothiazole . A study also mentions the synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors .Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
This compound derivatives have been designed and synthesized for their inhibitory activities against acetylcholinesterase in vitro . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 176.7±13.0 °C and a predicted density of 1?±.0.06 g/cm3. Its pKa value is predicted to be 1.84±0.10 .Scientific Research Applications
Cholinesterase Inhibitors
- Application: A study by Arfan et al. (2018) explored the enzymatic potential of triazoles derived from 4-Methoxythiazole. These compounds were found to be effective cholinesterase inhibitors, which can be significant in treating diseases like Alzheimer's.
Anti-Quorum Sensing Compound
- Application: The anti-quorum sensing and antibacterial properties of a this compound derivative were investigated in a study by More et al. (2012). This research is crucial for developing strategies against bacterial infections, particularly those involving biofilm formation.
Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
- Application: Research by Musser et al. (1987) found that benzoheterocyclic derivatives of this compound act as inhibitors for certain enzymes and leukotrienes. These findings are relevant for developing treatments for inflammatory and respiratory conditions.
Corrosion Inhibition
- Application: The use of this compound derivatives in corrosion inhibition was demonstrated in a study by Bentiss et al. (2009). They found these compounds to be highly effective in preventing mild steel corrosion, which is vital in industrial applications.
Anticancer Agents
- Application: Aminothiazole-paeonol derivatives, related to this compound, showed high anticancer potential in a study by Tsai et al. (2016). Their research revealed these compounds' effectiveness against various cancer cell lines, indicating potential for cancer treatment development.
Corrosion Inhibitors in Acid Media
- Application: The study of triazole derivatives of this compound as corrosion inhibitors in acid media was conducted by Li et al. (2007). Their findings are essential for protecting materials in acidic environments.
Antimicrobial Activity
- Application: The development of new compounds based on this compound for pharmaceutical applications was discussed by Samelyuk and Kaplaushenko (2013).
The scientific research applications of this compound are varied and significant. Here are some key findings based on recent studies:
Anti-Quorum Sensing and Antibacterial Activity
- A study by More et al. (2012) synthesized 4-(o-methoxyphenyl)-2-aminothiazole and found it effective against bacterial strains, demonstrating quorum sensing mediated inhibition of biofilm in Pseudomonas aeruginosa. This application is crucial for combating bacterial infections and biofilm-related issues.
Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
- Research by Musser et al. (1987) involved synthesizing benzoheterocyclic derivatives of this compound, revealing their potential as leukotriene D4 antagonists and 5-lipoxygenase inhibitors. These properties are particularly relevant in treating inflammatory conditions and respiratory disorders.
Cholinesterase Inhibitors
- A study conducted by Arfan et al. (2018) on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols highlighted their excellent cholinesterase inhibitory potential. These compounds could be significant in treating neurodegenerative diseases like Alzheimer's.
Corrosion Inhibition
- Bentiss et al. (2009) found that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits corrosion in mild steel, especially in hydrochloric acid medium. This discovery is crucial in materials science and engineering, particularly in protecting industrial equipment.
Anticancer Agents
- Novel aminothiazole-paeonol derivatives related to this compound were synthesized and evaluated for their anticancer potential against various cancer cell lines in a study by Tsai et al. (2016). These compounds showed high potency, suggesting their potential as leads in anticancer drug development.
Corrosion Inhibitors in Acid Media
- A study by Li et al. (2007) on triazole derivatives as corrosion inhibitors in acid media revealed the importance of these compounds in protecting materials in acidic environments.
Mechanism of Action
Target of Action
The primary target of 4-Methoxythiazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal metabolism of acetylcholine, leading to increased levels of this neurotransmitter. This can affect various downstream processes, including muscle contraction, heart rate, and cognitive functions, which are all regulated by cholinergic transmission .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been studied in silico . The compound was found to have satisfactory drug-like characteristics and ADME properties . .
Result of Action
The primary result of this compound’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with AChE .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methoxythiazole, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. Thiazoles have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been shown to have certain inhibitory activity against acetylcholinesterase (AChE) in vitro . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that thiazole derivatives can have certain inhibitory activity against acetylcholinesterase (AChE) in vitro .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Properties
IUPAC Name |
4-methoxy-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMZDPRGOZERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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